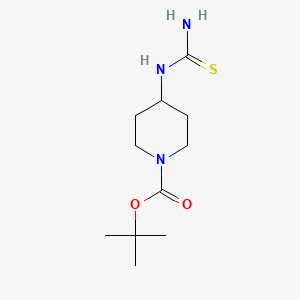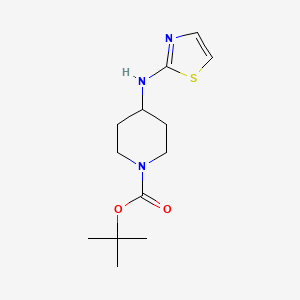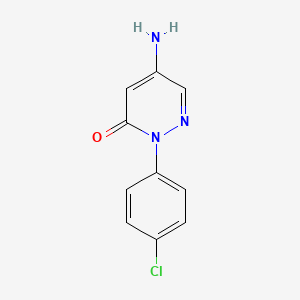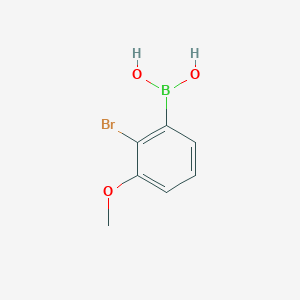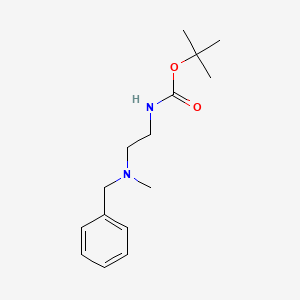
Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate
概要
説明
Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate is an organic compound with the molecular formula C16H26N2O2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) as part of its structure. This compound is often used in organic synthesis and has various applications in scientific research.
作用機序
Mode of Action
The compound contains a tert-butyl carbamate group and a benzyl(methyl)amino group . The presence of these functional groups suggests that the compound could interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate typically involves the reaction of tert-butyl carbamate with benzyl(methyl)amine. The reaction is usually carried out in the presence of a base such as diisopropylethylamine (DiPEA) to facilitate the formation of the carbamate bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted carbamates or amides
科学的研究の応用
Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
類似化合物との比較
Similar Compounds
Tert-butyl methyl (2-(methylamino)ethyl)carbamate: Another carbamate derivative with similar protecting group properties.
Tert-butyl N-(2-aminoethyl)carbamate: Used as a protecting group for primary amines.
Tert-butyl 2-(2-aminoethoxy)ethylcarbamate: Employed in the synthesis of polyethylene glycol derivatives.
Uniqueness
Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate is unique due to its specific structure, which provides a balance between stability and reactivity. Its benzyl(methyl)amino group offers additional steric hindrance, making it a versatile protecting group in complex organic syntheses.
特性
IUPAC Name |
tert-butyl N-[2-[benzyl(methyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)16-10-11-17(4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWYVTAQBOKVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005240 | |
| Record name | tert-Butyl hydrogen {2-[benzyl(methyl)amino]ethyl}carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849472-99-7 | |
| Record name | tert-Butyl hydrogen {2-[benzyl(methyl)amino]ethyl}carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
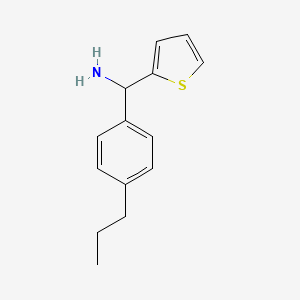
![2-Methylbenzo[d]oxazol-7-amine](/img/structure/B3287907.png)

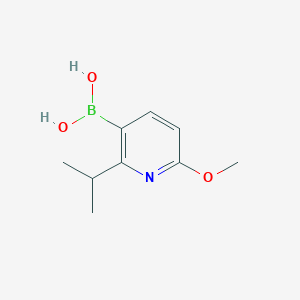

![5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287938.png)
![1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287941.png)
![5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B3287953.png)

![2-[(3,4-Dichlorophenyl)amino]benzoic acid](/img/structure/B3287978.png)
